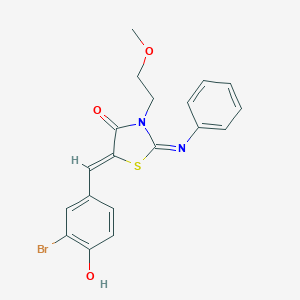

![molecular formula C24H24N4O6S B306692 Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306692.png)

Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, also known as Methyl Thiazolyl Tetrazolium (MTT), is a yellow tetrazolium salt that is widely used in scientific research for the assessment of cell viability and proliferation. MTT is a water-soluble compound that is converted into a purple formazan dye by mitochondrial dehydrogenases in living cells.

Wirkmechanismus

The mechanism of action of MTT involves the reduction of MTT by mitochondrial dehydrogenases in living cells. The reduction of MTT produces a purple formazan dye that accumulates in the cytoplasm of living cells. The accumulation of formazan dye is proportional to the metabolic activity of living cells. The MTT assay is based on the principle that living cells have more active mitochondrial dehydrogenases than dead cells. Therefore, the reduction of MTT is an indicator of living cells.

Biochemical and Physiological Effects:

MTT is a water-soluble compound that is non-toxic to living cells. MTT is reduced by mitochondrial dehydrogenases in living cells, which produces a purple formazan dye that accumulates in the cytoplasm of living cells. The accumulation of formazan dye is proportional to the metabolic activity of living cells. The MTT assay is a simple, rapid, and sensitive method for the evaluation of cell viability and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

The MTT assay has several advantages, including its simplicity, rapidity, sensitivity, and reproducibility. The assay is also non-toxic to living cells and can be used to evaluate the effects of drugs, toxins, and other agents on cell viability and proliferation. However, the MTT assay has some limitations, including its dependence on mitochondrial dehydrogenases, which can vary among different cell types and under different conditions. The assay is also affected by the presence of other reducing agents, such as vitamin C and glutathione.

Zukünftige Richtungen

There are several future directions for the use of MTT in scientific research. One direction is the development of new methods for the evaluation of cell viability and proliferation. Another direction is the application of MTT in the assessment of drug efficacy and toxicity. The use of MTT in the evaluation of cell signaling pathways and gene expression is also an area of future research. Additionally, the development of new tetrazolium salts with improved properties is an area of future research.

Synthesemethoden

MTT is synthesized by the reaction of 2,3,5-triphenyltetrazolium chloride (TTC) with methylthiazolyl diphenyl-tetrazolium bromide (MTT-Br) in the presence of a base such as sodium hydroxide. The reaction yields a yellow tetrazolium salt that is purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

MTT is widely used in scientific research for the assessment of cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of living cells. The assay is based on the reduction of MTT by mitochondrial dehydrogenases in living cells. The reduction of MTT produces a purple formazan dye that can be quantified by spectrophotometry. The MTT assay is a simple, rapid, and sensitive method for the evaluation of cell viability and proliferation.

Eigenschaften

Produktname |

Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |

|---|---|

Molekularformel |

C24H24N4O6S |

Molekulargewicht |

496.5 g/mol |

IUPAC-Name |

methyl 4-[[(5E)-3-ethyl-5-[(2-morpholin-4-yl-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |

InChI |

InChI=1S/C24H24N4O6S/c1-3-27-22(29)21(35-24(27)25-18-6-4-16(5-7-18)23(30)33-2)15-17-14-19(28(31)32)8-9-20(17)26-10-12-34-13-11-26/h4-9,14-15H,3,10-13H2,1-2H3/b21-15+,25-24? |

InChI-Schlüssel |

PRFFAEIPKSGSMQ-QGJBXVFPSA-N |

Isomerische SMILES |

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)/SC1=NC4=CC=C(C=C4)C(=O)OC |

SMILES |

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)SC1=NC4=CC=C(C=C4)C(=O)OC |

Kanonische SMILES |

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)SC1=NC4=CC=C(C=C4)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)

![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)

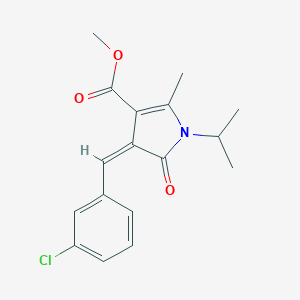

![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)

![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)

![Ethyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate](/img/structure/B306620.png)

![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306621.png)

![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306622.png)

![methyl 4-[4-(allyloxy)benzylidene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306625.png)

![2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306629.png)

![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanohydrazide](/img/structure/B306631.png)

![2-Methoxy-5-[2-(2-naphthoyl)carbohydrazonoyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306632.png)